N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
Description
“N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline” is a chemical compound with the molecular formula C27H33NO2 . It has a CAS number of 1040687-89-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a central aniline group (a benzene ring with an attached amino group), with two complex side chains attached to the nitrogen atom . One side chain is a 2-isopropyl-5-methylphenoxyethyl group, and the other is a 3-phenylpropoxy group . The exact 3D conformation of the molecule would depend on the rotation around these bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 403.56 . It has a density of 1.1±0.1 g/cm3, a boiling point of 566.6±50.0 °C at 760 mmHg, and a flash point of 246.0±19.6 °C . It also has several other calculated properties, such as a molar refractivity of 126.2±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 377.9±3.0 cm3 .Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2/c1-21(2)24-16-15-22(3)20-27(24)30-19-17-28-25-13-7-8-14-26(25)29-18-9-12-23-10-5-4-6-11-23/h4-8,10-11,13-16,20-21,28H,9,12,17-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTAHZCMCOMQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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